molecular formula C14H13NO4S B1355345 Diphenyl methylsulfonylcarbonimidate

Diphenyl methylsulfonylcarbonimidate

Cat. No. B1355345
M. Wt: 291.32 g/mol
InChI Key: HCQCQEPTCZVUIK-UHFFFAOYSA-N
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Patent
US04871765

Procedure details

267 g of diphenyl carbonate and 298 g of phosphorus pentachloride were reacted at 160° C. for 15 hours with distilling off the phosphorus oxychloride generated by the reaction. After the completion of the reaction, phosphorus oxychloride and residual phosphorus pentachloride were removed by distillation under reduced pressure to obtain dichloro-diphenoxymethane. Thereto were added 600 ml of anhydrous ethyl acetate and 148 g of methanesulfonamide, and the mixture was refluxed for 8 hours. After cooling, 1 liter of n-hexane was added to the mixture and the crystals deposited were collected by filtration. The crystals were washed with water and dried to obtain 179 g (yield: 49%) of diphenyl methanesulfonylimidocarbonate having a melting point of 124°-125.5° C.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])C.[CH3:7][S:8]([NH2:11])(=[O:10])=[O:9].[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>>[CH3:7][S:8]([N:11]=[C:1]([O:4][C:5]1[CH:6]=[CH:15][CH:14]=[CH:13][CH:12]=1)[O:3][C:14]1[CH:13]=[CH:12][CH:17]=[CH:16][CH:15]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
148 g
Type
reactant
Smiles
CS(=O)(=O)N
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crystals deposited were collected by filtration
WASH
Type
WASH
Details
The crystals were washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)N=C(OC1=CC=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 179 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.